molecular formula C9H9BrN2O2S B8537270 N-(4-bromo-1H-indol-6-yl)methanesulfonamide

N-(4-bromo-1H-indol-6-yl)methanesulfonamide

Cat. No. B8537270
M. Wt: 289.15 g/mol
InChI Key: QMAQBLGHWLKFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388189B2

Procedure details

4-Bromo-1H-indol-6-amine (200 mg, 0.81 mmol) was treated with methanesulfonyl chloride (66 μl, 0.85 mmol) according to the method described in Preparation 15b.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
66 μL
Type
reactant
Reaction Step One
[Compound]
Name
15b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([NH2:11])[CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[CH3:12][S:13](Cl)(=[O:15])=[O:14]>>[Br:1][C:2]1[CH:10]=[C:9]([NH:11][S:13]([CH3:12])(=[O:15])=[O:14])[CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=C2C=CNC2=CC(=C1)N
Name
Quantity
66 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
15b
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=C2C=CNC2=CC(=C1)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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